

In-Depth Technical Guide: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1323281

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde**. Given the specificity of this molecule, this guide also draws upon data from closely related pyrazole-4-carbaldehyde derivatives to offer a broader context for its potential applications in research and drug development.

Chemical Identity and Properties

Molecular Formula: C₉H₇N₃O[[1](#)]

Molecular Weight: 173.17 g/mol

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.01 g/mol), Hydrogen (1.008 g/mol), Nitrogen (14.01 g/mol), and Oxygen (16.00 g/mol).

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₇ N ₃ O	PubChem[1]
Molecular Weight	173.17 g/mol	PubChem[2]
Monoisotopic Mass	173.05891 Da	PubChem[1]
XlogP (predicted)	0.6	PubChemLite[1]
Physical State	Expected to be a solid at room temperature	Inferred from related compounds
Solubility	Expected to be soluble in polar organic solvents (e.g., DMF, DMSO)	Inferred from related compounds

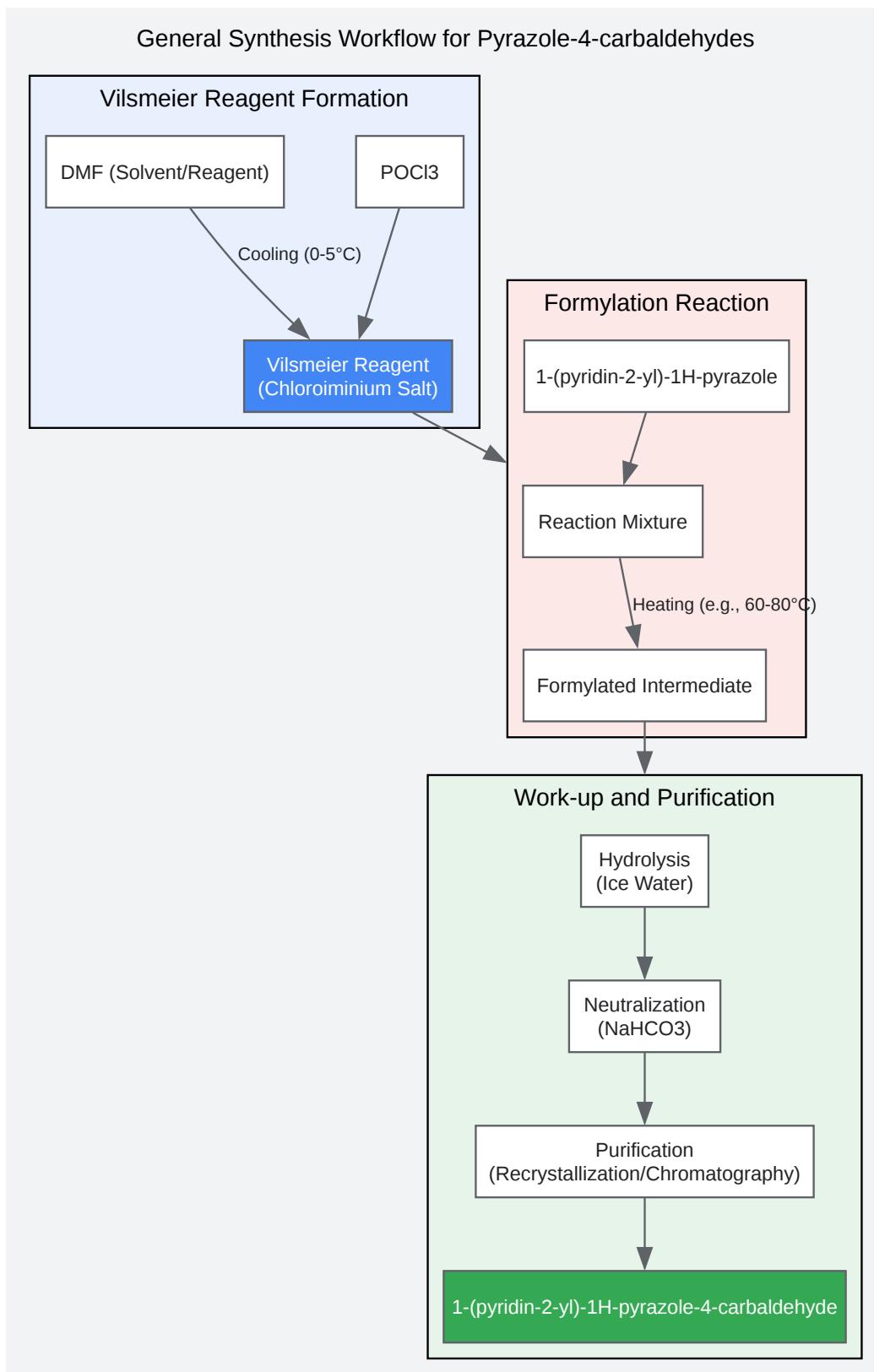
Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

The most common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto the pyrazole ring. While a specific detailed protocol for **1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde** is not readily available in the reviewed literature, a general experimental protocol can be adapted from the synthesis of structurally similar compounds.[5][6]

General Experimental Protocol (Vilsmeier-Haack Reaction)

Starting Material: 1-(pyridin-2-yl)-1H-pyrazole (precursor, synthesis not detailed here)

Reagents:


- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Appropriate solvent (e.g., dichloromethane, chloroform)

- Ice
- Sodium bicarbonate (NaHCO_3) solution

Procedure:

- Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To this, slowly add phosphorus oxychloride (POCl_3) dropwise while maintaining the temperature below 5°C. The mixture is stirred for a predetermined time (typically 30-60 minutes) to allow for the formation of the Vilsmeier reagent (chloroiminium salt).
- Reaction with the Pyrazole Substrate: Dissolve the starting material, 1-(pyridin-2-yl)-1*H*-pyrazole, in a suitable dry solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is kept low.
- Reaction Progression: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80°C) for several hours to ensure the completion of the formylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^[6]
- Work-up: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. This hydrolyzes the intermediate and precipitates the crude product. The acidic mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until a neutral pH is achieved.
- Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure **1-(pyridin-2-yl)-1*H*-pyrazole-4-carbaldehyde**.^[6]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde** is not available in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.^{[7][8]} Derivatives of pyrazole-carbaldehyde have been investigated for a range of therapeutic applications.

Summary of Known Biological Activities of Related Pyrazole-Carbaldehyde Derivatives

Biological Activity	Description	Key Findings for Related Compounds
Anticancer	<p>Many pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.[9][10]</p> <p>The mechanism of action can involve the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.[7]</p>	<p>Thiazolyl pyrazole carbaldehyde hybrids have shown antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines.[11]</p>
Anti-inflammatory	<p>Pyrazole-containing compounds are known to act as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[12][13]</p>	<p>A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated anti-inflammatory activities.[13]</p>
Antimicrobial	<p>Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[14][15]</p>	<p>New 4-formyl pyrazole derivatives have exhibited excellent and good efficacy against certain pathogenic bacteria.[16]</p>
Antidepressant	<p>Some pyrazole carbaldehydes have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs).[5]</p>	<p>In silico studies of novel pyrazole carbaldehydes suggest potential antidepressant activity.[5]</p>

Due to the absence of specific studies on **1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde**, no definitive signaling pathway can be described. However, based on the activities of related compounds, it could potentially be involved in pathways related to cell proliferation (e.g., kinase signaling pathways) or inflammation (e.g., cyclooxygenase pathways). Further research is required to elucidate its specific mechanism of action.

Conclusion

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a molecular weight of 173.17 g/mol. Its synthesis can likely be achieved through the Vilsmeier-Haack reaction, a standard method for the formylation of pyrazoles. While direct biological data for this specific molecule is limited, the broader class of pyrazole-carbaldehyde derivatives has shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, optimize its synthesis, and determine its specific biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde (C9H7N3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | C9H7N3O | CID 43543033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis and biological evaluation of some pyrazolinylpyridines and pyrazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciensage.info [sciensage.info]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323281#molecular-weight-of-1-pyridin-2-yl-1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com